Diphenylphosphinyl(alpha-tosylbenzyl)amine
Overview
Description
Diphenylphosphinyl(alpha-tosylbenzyl)amine is an organic compound that features a phosphinyl group attached to a benzylamine moiety, which is further substituted with a tosyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenylphosphinyl(alpha-tosylbenzyl)amine typically involves the reaction of diphenylphosphine oxide with alpha-tosylbenzylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is often heated to promote the reaction and achieve higher yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure consistent and efficient production on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Diphenylphosphinyl(alpha-tosylbenzyl)amine can undergo various chemical reactions, including:
Oxidation: The phosphinyl group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form the corresponding phosphine.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the tosyl group under basic conditions.
Major Products Formed
Oxidation: Formation of diphenylphosphine oxide derivatives.
Reduction: Formation of diphenylphosphine derivatives.
Substitution: Formation of new compounds with different functional groups replacing the tosyl group.
Scientific Research Applications
Diphenylphosphinyl(alpha-tosylbenzyl)amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphine ligands and catalysts.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Diphenylphosphinyl(alpha-tosylbenzyl)amine involves its interaction with molecular targets through its phosphinyl and tosyl groups. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine oxide: Shares the phosphinyl group but lacks the tosyl and benzylamine moieties.
Tosylbenzylamine: Contains the tosyl and benzylamine groups but lacks the phosphinyl group.
Diphenylphosphinylhydroxylamine: Similar phosphinyl group but with a hydroxylamine moiety instead of benzylamine.
Uniqueness
Diphenylphosphinyl(alpha-tosylbenzyl)amine is unique due to the combination of its phosphinyl, tosyl, and benzylamine groups, which confer distinct chemical reactivity and potential applications. This combination allows for versatile modifications and interactions in various chemical and biological contexts.
Properties
IUPAC Name |
N-diphenylphosphoryl-1-(4-methylphenyl)sulfonyl-1-phenylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24NO3PS/c1-21-17-19-25(20-18-21)32(29,30)26(22-11-5-2-6-12-22)27-31(28,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h2-20,26H,1H3,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTGCTVNEJGLKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2)NP(=O)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24NO3PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659282 | |
Record name | N-[(4-Methylbenzene-1-sulfonyl)(phenyl)methyl]-P,P-diphenylphosphinic amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
701291-86-3 | |
Record name | N-[(4-Methylbenzene-1-sulfonyl)(phenyl)methyl]-P,P-diphenylphosphinic amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 701291-86-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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